2-(2-Methylphenoxy)ethanol

Description

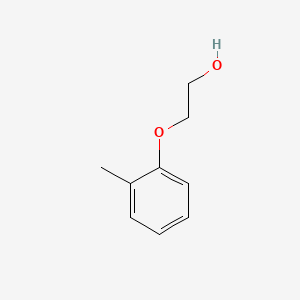

2-(2-Methylphenoxy)ethanol is an organic compound with the molecular formula C9H12O2. It is a derivative of phenol, where the hydroxyl group is replaced by an ethoxy group, and the phenyl ring is substituted with a methyl group at the ortho position. This compound is known for its applications in various chemical and industrial processes due to its unique chemical properties.

Properties

IUPAC Name |

2-(2-methylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYCFJCICXFNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210631 | |

| Record name | Ethanol, 2-(o-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6161-86-0 | |

| Record name | 2-(2-Methylphenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6161-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolyloxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-o-Cresoxyethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(o-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-TOLYLOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNA5XUK0A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)ethanol typically involves the reaction of 2-methylphenol (o-cresol) with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, forming the phenoxide ion. The phenoxide ion then reacts with ethylene oxide to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form 2-(2-Methylphenoxy)ethane using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: 2-(2-Methylphenoxy)acetaldehyde or 2-(2-Methylphenoxy)acetic acid.

Reduction: 2-(2-Methylphenoxy)ethane.

Substitution: Various esters depending on the acyl chloride used.

Scientific Research Applications

2-(2-Methylphenoxy)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenoxy group can interact with hydrophobic regions of proteins and membranes, altering their properties. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Phenoxyethanol: Similar structure but lacks the methyl group on the phenyl ring.

2-Phenoxyethanol: Similar structure but lacks the methyl group on the phenyl ring.

2-(4-Methylphenoxy)ethanol: Similar structure but the methyl group is at the para position instead of the ortho position.

Comparison: 2-(2-Methylphenoxy)ethanol is unique due to the presence of the methyl group at the ortho position, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical and biological properties compared to similar compounds.

Biological Activity

2-(2-Methylphenoxy)ethanol, also known as phenoxyethanol, is an organic compound with a variety of biological activities. This article explores its pharmacological properties, toxicological profile, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₉H₁₂O₂

- CAS Number : 4607-37-8

- Molecular Structure : It consists of a phenolic ether with a hydroxyl group attached to an ethyl chain, which contributes to its solubility and reactivity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. The compound has been investigated for its potential use in formulations aimed at preventing infections.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 18 | 15 |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated through various assays. In vitro studies using human cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity, particularly at higher concentrations.

- Genotoxicity Assessment : In vivo studies have shown that this compound does not induce significant genotoxic effects, as evidenced by micronucleus tests in mice. The compound was found to be non-mutagenic under standard Ames test conditions .

Toxicological Profile

The toxicological assessment of this compound includes evaluations of acute toxicity, skin irritation, and reproductive toxicity.

- Acute Toxicity : The compound has been classified as having low acute toxicity based on LD50 values obtained from rodent studies.

- Skin Irritation : Dermal exposure studies indicate mild irritation potential, necessitating caution in formulations intended for topical application.

| Endpoint | Result |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin irritation (rabbit) | Mild |

| Reproductive toxicity | No adverse effects observed |

Table 2: Summary of toxicological findings for this compound.

Case Studies and Applications

- Cosmetic Formulations : Due to its antimicrobial properties, this compound is widely used as a preservative in cosmetic products. Its efficacy in preventing microbial contamination has been documented in several case studies involving skin creams and lotions.

- Pharmaceutical Applications : Research has explored the use of this compound in pharmaceutical formulations aimed at treating bacterial infections. Its ability to enhance the stability and shelf-life of active ingredients makes it a valuable additive.

- Environmental Impact Studies : Investigations into the environmental degradation of phenoxyethanol derivatives have highlighted their persistence in aquatic systems, raising concerns about ecological toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.